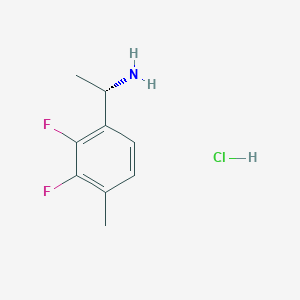
3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole is an organic compound that features both an indole and a dioxolane ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the dioxolane ring is often used as a protecting group in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole typically involves the formation of the indole ring followed by the introduction of the dioxolane moiety. One common method involves the cyclization of a suitable precursor, such as a 2-alkynyl aniline, under acidic conditions to form the indole ring. The dioxolane ring can then be introduced via acetalization of an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies could further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized indole derivatives, while reduction can yield different reduced forms of the compound.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to modulate their activity. The indole ring can engage in π-π interactions and hydrogen bonding, while the dioxolane ring can act as a protecting group or a reactive intermediate in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring but lacking the indole moiety.
6-Methylindole: A compound with a similar indole ring but without the dioxolane moiety.
Uniqueness
3-(1,3-Dioxolan-2-yl)-6-methyl-1H-indole is unique due to the combination of the indole and dioxolane rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)-6-methyl-1H-indole |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9-10(7-13-11(9)6-8)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3 |
Clé InChI |
UOFBMBKSMLIWPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CN2)C3OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


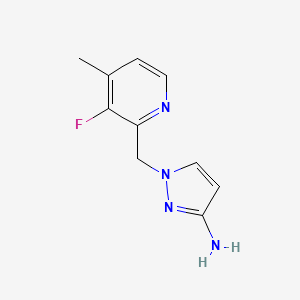

![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)
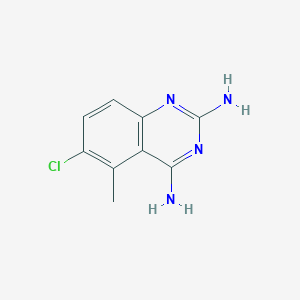
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)

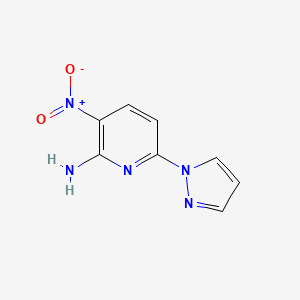
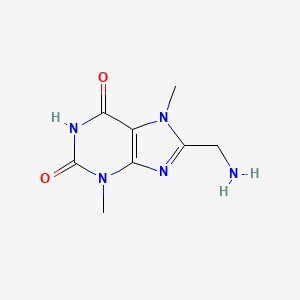



![Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
